Cas no 35547-70-7 (6,9-Dichloroacridine)
6,9-Dichloroacridine Chemical and Physical Properties
Names and Identifiers
-
- 6,9-Dichloroacridine
- 3,9-Dichloroacridine
- Acridine, 3,9-dichloro-
- DB-306936
- 35547-70-7
- 6,9-di-chloroacridine
- SCHEMBL9709249
- starbld0001039
- DTXSID70189038
- AYTQPRSVTNMLIV-UHFFFAOYSA-N
-
- Inchi: 1S/C13H7Cl2N/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H
- InChI Key: AYTQPRSVTNMLIV-UHFFFAOYSA-N
- SMILES: ClC1C2C=CC=CC=2N=C2C=C(C=CC2=1)Cl
Computed Properties
- Exact Mass: 246.99571
- Monoisotopic Mass: 246.9955546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89
6,9-Dichloroacridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D431795-50mg |
6,9-Dichloroacridine |
35547-70-7 | 50mg |
$207.00 | 2023-05-18 | ||
| TRC | D431795-500mg |
6,9-Dichloroacridine |
35547-70-7 | 500mg |
$ 1200.00 | 2023-09-07 |
6,9-Dichloroacridine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 6,9-Dichloroacridine
Recent Advances in the Study of 6,9-Dichloroacridine (CAS: 35547-70-7)
6,9-Dichloroacridine (CAS: 35547-70-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a scaffold for drug development, particularly in the context of anticancer and antimicrobial agents. This research brief synthesizes the latest findings on 6,9-Dichloroacridine, focusing on its chemical properties, biological activities, and emerging applications in medicine.
One of the key areas of investigation has been the compound's interaction with DNA and RNA. Researchers have demonstrated that 6,9-Dichloroacridine can intercalate into nucleic acids, thereby disrupting replication and transcription processes in cancer cells. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in inhibiting topoisomerase II, an enzyme critical for DNA replication, suggesting its potential as a chemotherapeutic agent. The study utilized molecular docking simulations and in vitro assays to validate these interactions, providing a robust foundation for further preclinical studies.
In addition to its anticancer properties, 6,9-Dichloroacridine has shown promise as an antimicrobial agent. A recent report in Bioorganic & Medicinal Chemistry Letters detailed its activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves the disruption of bacterial cell membranes and inhibition of essential enzymes, making it a candidate for novel antibiotic development. These findings are particularly relevant in the context of the global antibiotic resistance crisis.
Another noteworthy advancement is the optimization of 6,9-Dichloroacridine derivatives for improved pharmacokinetic properties. Researchers have employed structure-activity relationship (SAR) studies to modify the acridine core, enhancing solubility and bioavailability while retaining biological activity. For instance, a 2024 study in the European Journal of Medicinal Chemistry reported the synthesis of water-soluble derivatives with significantly reduced toxicity profiles, paving the way for clinical translation.
Despite these promising developments, challenges remain in the clinical application of 6,9-Dichloroacridine. Issues such as off-target effects and long-term toxicity require further investigation. However, ongoing research efforts, including high-throughput screening and computational modeling, are addressing these limitations. The compound's versatility and broad-spectrum activity underscore its potential as a cornerstone in future drug discovery campaigns.
In conclusion, 6,9-Dichloroacridine (CAS: 35547-70-7) represents a compelling area of study in chemical biology and pharmaceutical sciences. Its dual role as an anticancer and antimicrobial agent, coupled with recent advancements in derivative optimization, positions it as a valuable candidate for therapeutic development. Future research should focus on elucidating its mechanisms of action and advancing preclinical studies to harness its full potential in medicine.
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